molecular formula C14H18N2 B14586002 1-[2-(2-Methylphenyl)butyl]-1H-imidazole CAS No. 61022-33-1

1-[2-(2-Methylphenyl)butyl]-1H-imidazole

Cat. No.: B14586002
CAS No.: 61022-33-1
M. Wt: 214.31 g/mol
InChI Key: DWHCBMNFWDZFGP-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenyl)butyl]-1H-imidazole is a synthetic organic compound featuring a substituted imidazole core. The imidazole ring is a five-membered heterocyclic moiety possessing two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry and is present in a wide range of biologically active molecules and approved therapeutics . This specific derivative is characterized by a 2-(2-methylphenyl)butyl side chain, a structure that is related to patented compounds investigated for their potential pharmacological properties, including as antihypertensive agents . The imidazole ring system is of profound research significance due to its amphoteric nature (ability to act as both an acid and a base) and its presence in natural products like the amino acid histidine, purines, and histamine . Derivatives of imidazole are known to exhibit a broad spectrum of biological activities, making them valuable building blocks in drug discovery . Reported pharmacological activities for various substituted imidazoles include antibacterial, antifungal, anti-inflammatory, antitumor, and antihypertensive effects . The structure-activity relationships of such compounds are a key area of investigation, as modifications to the substituents on the imidazole core can significantly alter potency and selectivity . This compound is supplied for research purposes to facilitate studies in chemical synthesis, heterocyclic chemistry, and the exploration of new pharmacologically active molecules. It is intended for use in laboratory settings only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61022-33-1

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-[2-(2-methylphenyl)butyl]imidazole

InChI

InChI=1S/C14H18N2/c1-3-13(10-16-9-8-15-11-16)14-7-5-4-6-12(14)2/h4-9,11,13H,3,10H2,1-2H3

InChI Key

DWHCBMNFWDZFGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=CN=C1)C2=CC=CC=C2C

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 2 2 Methylphenyl Butyl 1h Imidazole

Strategies for N1-Functionalization and Introduction of the Butyl Side Chain

Stereoselective Synthetic Pathways for Chiral Centers within the Butyl Chain

The key to the asymmetric synthesis of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole lies in the preparation of an enantiomerically pure or enriched precursor, specifically a chiral 2-(2-Methylphenyl)butyl derivative. The stereocenter is located at the second carbon of the butyl chain. Two primary strategies are employed for establishing this chirality: asymmetric synthesis to create the desired stereoisomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis:

A common approach involves the asymmetric reduction of a prochiral ketone, 1-(2-methylphenyl)butan-2-one. This can be achieved using various chiral reducing agents or catalytic systems.

Enzymatic Reduction: Biocatalysis offers a highly selective method for producing chiral alcohols. Enzymes such as alcohol dehydrogenases (ADHs) can reduce the ketone to the corresponding (S)- or (R)-2-(2-methylphenyl)butan-2-ol with high enantiomeric excess. The choice of microorganism or isolated enzyme determines the stereochemical outcome.

Catalytic Asymmetric Reduction: Transition metal catalysts combined with chiral ligands are effective for this transformation. For instance, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands can hydrogenate the ketone to yield the chiral alcohol. The specific ligand (e.g., derivatives of BINAP) dictates the stereoselectivity.

Once the chiral alcohol is obtained, it is converted into a suitable leaving group for the subsequent alkylation step. This is typically achieved by converting the alcohol to an alkyl halide (e.g., a bromide using PBr₃ or HBr) or a sulfonate ester (e.g., tosylate or mesylate). This conversion must proceed with retention or predictable inversion of configuration to maintain the enantiomeric purity.

Chiral Resolution:

Alternatively, a racemic mixture of 2-(2-methylphenyl)butylamine or 2-(2-methylphenyl)butan-2-ol can be synthesized and then separated into its constituent enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine or alcohol with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine or alcohol can be recovered by removing the resolving agent. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. google.com The acylated and unacylated alcohols can then be separated using standard techniques like chromatography.

The resulting enantiomerically pure precursor, such as (R)- or (S)-1-(2-bromobutyl)-2-methylbenzene, serves as the key building block for the final alkylation step.

Optimization of Reaction Conditions and Yields

The formation of this compound is typically achieved via the N-alkylation of imidazole (B134444) with the pre-synthesized chiral 2-(2-methylphenyl)butyl halide or sulfonate. Optimizing the reaction conditions for this step is crucial for maximizing the yield and minimizing side reactions, such as the formation of the 1,3-disubstituted imidazolium (B1220033) salt. google.com Key parameters to consider include the choice of base, solvent, temperature, and the molar ratio of reactants. wisdomlib.org

A systematic approach to optimization involves varying one parameter while keeping others constant to determine its effect on the reaction outcome.

Key Parameters for Optimization:

Base: A base is required to deprotonate the imidazole, making the nitrogen atom more nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Stronger bases like NaH can lead to faster reaction rates but may require anhydrous conditions.

Solvent: The solvent influences the solubility of the reactants and the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are frequently used.

Temperature: The reaction can be run at temperatures ranging from ambient to the reflux temperature of the solvent. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts.

Molar Ratio: The ratio of imidazole to the alkylating agent can be adjusted. Using a slight excess of the imidazole may help to ensure complete consumption of the more valuable chiral alkylating agent.

Table 1: Optimization of Reaction Conditions for N-Alkylation of Imidazole The following table is a hypothetical representation of an optimization study based on common laboratory practices.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802465
2NaHTHF251278
3NaHDMF25885
4NaOHDMF601272
5NaHDMF60492

Based on such studies, optimal conditions often involve a strong base like NaH in a polar aprotic solvent like DMF, potentially with moderate heating to ensure a high yield in a reasonable timeframe. wisdomlib.org

Purification and Isolation Procedures

Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, the inorganic salts formed, and any potential byproducts. The purification protocol typically involves a combination of techniques.

Work-up: The initial step after the reaction is complete is to quench the reaction mixture, often with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. nih.gov The organic layer is washed with brine to remove residual water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: For high purity, column chromatography is the most common method. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often used to separate the desired product from less polar starting materials and more polar byproducts. Reversed-phase liquid chromatography can also be employed, particularly for separating closely related imidazole derivatives. nih.gov

Crystallization/Recrystallization: If the final compound is a solid, recrystallization is an effective method for achieving high purity. google.com The crude product is dissolved in a minimum amount of a hot solvent (or a solvent mixture like ethanol/water) and allowed to cool slowly. nih.govasianpubs.org The pure compound will crystallize out, leaving impurities dissolved in the mother liquor. nih.gov The choice of solvent is critical and is determined empirically. google.com

Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used for purification, effectively separating it from non-volatile impurities.

The purity of the final isolated product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 2: Summary of Purification Techniques

TechniquePrincipleApplication/Notes
ExtractionDifferential solubility of the compound between two immiscible liquid phases (e.g., organic and aqueous).Initial separation of the product from inorganic salts and water-soluble impurities.
Column ChromatographySeparation based on differential adsorption of components to a stationary phase (e.g., silica gel). nih.govHighly effective for separating the target compound from starting materials and byproducts.
RecrystallizationDifference in solubility of the compound and impurities in a specific solvent at different temperatures. google.comUsed for solid products to achieve high purity by removing trace impurities. nih.gov
Vacuum DistillationSeparation of liquids based on differences in boiling points at reduced pressure.Applicable for thermally stable liquid products to remove non-volatile impurities.

Advanced Spectroscopic and Structural Elucidation of 1 2 2 Methylphenyl Butyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analysis

A ¹H NMR spectrum of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 2-methylphenyl group and the imidazole (B134444) ring would appear in the downfield region, while the aliphatic protons of the butyl chain and the methyl group would be found in the upfield region. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would allow for the assignment of each proton to its specific position in the structure.

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts would differentiate between the aromatic carbons of the phenyl and imidazole rings and the aliphatic carbons of the butyl group and the methyl substituent.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole Ring Protons6.5 - 8.0115 - 140
2-Methylphenyl Ring Protons7.0 - 7.5125 - 145
Butyl Chain Protons0.8 - 4.210 - 60
Methyl Group Protons2.0 - 2.515 - 25
Note: These are general predicted ranges and actual values would need to be determined experimentally.

Without experimental data, a detailed table of observed chemical shifts and coupling constants cannot be generated.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons in the butyl chain and within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for example, linking the butyl chain to the imidazole ring and the 2-methylphenyl group to the butyl chain.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₈N₂), HRMS would provide a very precise mass measurement of the molecular ion, which would confirm its chemical formula.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragments would be expected from the cleavage of the butyl chain and the loss of the methylphenyl group, which would support the proposed structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonChemical FormulaCalculated Exact Mass
[M]+C₁₄H₁₈N₂214.1470
[M+H]+C₁₄H₁₉N₂215.1548
Note: These are calculated theoretical values. Experimental verification is required.

No experimental HRMS data or fragmentation analysis for this compound could be located.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show several key absorption bands.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N stretching (imidazole ring)1500 - 1650
C=C stretching (aromatic rings)1450 - 1600
C-N stretching1000 - 1350
Note: These are general expected ranges for the functional groups present.

A specific IR spectrum with peak assignments for the target compound is not available.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the conformation of the molecule and how it packs in a crystal lattice.

For this technique to be applicable, the compound must be a solid that can form high-quality single crystals. It is possible that this compound exists as a liquid or an oil at room temperature, which would preclude this type of analysis unless a suitable crystalline derivative could be prepared. A search of crystallographic databases did not yield any results for this specific compound. Therefore, no information on its solid-state molecular conformation or crystal packing can be provided.

Theoretical and Computational Chemistry of 1 2 2 Methylphenyl Butyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and properties of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed information about its geometry, energy, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. researchgate.net For 1-[2-(2-Methylphenyl)butyl]-1H-imidazole, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's most stable three-dimensional conformation (optimized geometry). researchgate.netconnectjournals.com

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Such data is crucial for understanding the steric and electronic effects of the 2-methylphenyl and butyl substituents on the imidazole (B134444) ring.

Interactive Table: Hypothetical Optimized Geometry Parameters

This table is a template illustrating the type of data that would be generated from DFT calculations. No experimental or calculated data for the target compound was found.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthN1C2-e.g., 1.38
Bond LengthC4C5-e.g., 1.36
Bond AngleC2N1C5e.g., 108.5
Dihedral AngleC(ortho)C(phenyl)C(butyl)N(imidazole)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. tmu.ac.inorientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. orientjchem.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and chemical reactivity. orientjchem.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. From these energies, various chemical reactivity indices like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactive nature.

Interactive Table: Hypothetical FMO and Reactivity Data

This table illustrates the kind of data derived from FMO analysis. Specific values for the target compound are not available.

ParameterValue (eV)
EHOMOe.g., -6.2
ELUMOe.g., -0.8
HOMO-LUMO Gap (ΔE)e.g., 5.4
Chemical Hardness (η)e.g., 2.7
Electronegativity (χ)e.g., 3.5
Electrophilicity Index (ω)e.g., 2.27

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show the most negative potential around the nitrogen atoms of the imidazole ring, identifying them as primary sites for electrophilic interaction.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β₀). Imidazole derivatives with donor-acceptor functionalities have been investigated for their NLO properties. researchgate.net A theoretical study of this compound would quantify these parameters to assess its potential as an NLO material. A high hyperpolarizability value, often compared to a standard like urea, would suggest significant NLO activity. researchgate.net

Interactive Table: Hypothetical NLO Properties

This table shows the type of data generated in NLO studies. No such data has been published for the target compound.

PropertyCalculated Value
Dipole Moment (μ)e.g., 3.5 Debye
First Hyperpolarizability (β₀)e.g., 8.5 x 10⁻³⁰ esu

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Prediction of Ligand-Protein Binding Affinities

In a molecular docking study of this compound, the compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation predicts the binding mode and calculates a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy value indicates a more stable and favorable interaction between the ligand and the protein. Such studies could predict whether this compound might be an effective inhibitor for enzymes targeted in various diseases. Without a specified protein target, no such study can be performed or reported.

Interactive Table: Hypothetical Molecular Docking Results

This table illustrates how docking results would be presented. No docking studies for the target compound were found in the literature.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid Residues
e.g., Cyclooxygenase-2 (COX-2)e.g., -8.5e.g., TYR385, SER530, ARG120
e.g., Lanosterol (B1674476) 14α-demethylasee.g., -9.2e.g., TYR132, HIS377, PHE234

Identification of Key Interacting Amino Acid Residues and Binding Pockets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the structural basis of protein-ligand interactions and for identifying the key amino acid residues that form the binding pocket.

For this compound, a docking study would involve preparing the 3D structure of the ligand and a specific protein target. The protein target would be chosen based on the compound's expected biological activity, such as enzymes or receptors implicated in a particular disease pathway. nih.govmdpi.com Using docking software, the compound would be placed into the binding site of the protein, and its potential binding conformations, or "poses," would be scored based on factors like intermolecular forces and geometric complementarity.

The analysis of the best-scoring poses reveals critical interactions. The imidazole ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor or donor. researchgate.net The aromatic (2-methylphenyl) and aliphatic (butyl) groups can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. By identifying these interactions, researchers can understand the basis of the compound's affinity and selectivity for its target. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Interacting Amino Acid ResidueType of InteractionInteracting Moiety of LigandDistance (Å)
TYR 84Hydrogen BondImidazole Nitrogen (N1)2.9
LEU 121Hydrophobic (Alkyl-Alkyl)Butyl Chain3.8
PHE 210Hydrophobic (π-π Stacking)2-Methylphenyl Ring4.1
VAL 87Hydrophobic (Alkyl-Alkyl)Butyl Chain4.0
SER 83Hydrogen BondImidazole Nitrogen (N3)3.1

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com This technique provides insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.govsemanticscholar.org

An MD simulation of the this compound-protein complex would be initiated using the best-ranked pose from the docking study. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the forces on each atom are calculated. By solving Newton's equations of motion, the trajectory of atoms and their positions are mapped over a set period, typically nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest conformational changes induced by the ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.

These simulations provide a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings

ParameterDescription of Potential Finding
Simulation Time100 nanoseconds
Average RMSD of Protein BackboneA low, stable value (e.g., ~1.5 Å) would indicate the protein maintains its overall fold.
Average RMSD of LigandA low, stable value (e.g., ~1.0 Å) relative to the protein binding pocket would indicate stable binding.
Key Hydrogen Bond OccupancyHigh occupancy (e.g., >80%) for bonds with TYR 84 and SER 83 would confirm these are stable interactions.
Binding Free Energy (MM/PBSA or MM/GBSA)A negative value (e.g., -45 kcal/mol) would indicate a favorable and spontaneous binding process.

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic properties of a compound. nih.govnih.gov These computational models predict how a drug candidate will behave in the body, helping to identify potential liabilities before costly experimental studies are undertaken. researchgate.netnih.gov

For this compound, various ADME parameters would be calculated using specialized software that relies on the compound's 2D and 3D structure. japtronline.com These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on its physicochemical properties.

Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will be distributed throughout the body.

Metabolism: The models can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes, which is crucial for predicting the compound's half-life and potential for drug-drug interactions.

Excretion: Properties like aqueous solubility (LogS) are important for understanding how the compound will be cleared from the body. japtronline.com

Table 3: Illustrative In Silico ADME Predictions for this compound

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight214.30 g/molComplies with Lipinski's Rule (<500)
LogP (Octanol/Water Partition Coeff.)3.8Indicates good lipophilicity for membrane permeability; complies with Lipinski's Rule (<5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (<10)
Aqueous Solubility (LogS)-4.2Indicates low to moderate solubility. japtronline.com
Blood-Brain Barrier (BBB) PermeationHighSuggests the compound may cross into the central nervous system.
Human Intestinal Absorption (HIA)>90%Predicts good absorption from the gastrointestinal tract.
CYP2D6 InhibitorPredicted to be an inhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.

Biochemical and Pharmacological Mechanism of Action Studies in Vitro

Enzyme Inhibition and Modulatory Activities (In Vitro)

No specific in vitro studies detailing the inhibitory or modulatory effects of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole on Cytochrome P450 (CYP) enzymes have been identified. While the imidazole (B134444) moiety is a common feature in many known CYP inhibitors, particularly antifungal agents that target lanosterol (B1674476) 14-α-demethylase, research dedicated to this specific compound's interaction with the CYP superfamily is not publicly available. nih.govresearchgate.netwikipedia.orgtaylorandfrancis.com Consequently, data regarding its potential selectivity, IC₅₀, or Kᵢ values against various CYP isoforms or lanosterol 14-α-demethylase could not be located.

There is no available research data on the in vitro activity of this compound against viral proteases, including the SARS-CoV-2 main protease (Mpro). Computational and experimental studies have explored various imidazole derivatives as potential inhibitors of this critical viral enzyme, but the specific inhibitory profile and potency (IC₅₀) for this compound have not been reported in the reviewed literature. nih.govmdpi.comnih.govnih.gov

An investigation of scientific literature found no specific data on the in vitro inhibitory activity of this compound against ABL1 Kinase, c-Met Kinase, Insulin-like Growth Factor 1 Receptor (IGF1R), or Epidermal Growth Factor Receptor (EGFR). Although imidazole-containing compounds have been synthesized and evaluated as kinase inhibitors, specific enzymatic assay results or binding data for this compound are not documented. nih.govnih.govmdpi.commdpi.com

No published in vitro studies were found that assess the modulatory or inhibitory effects of this compound on Ca²⁺-ATPase, Trypanothione Reductase, Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Therefore, no experimental data on its activity against these enzymes is available. nih.govnih.govnih.govnih.gov

Receptor Binding and Functional Modulation (In Vitro)

There is no specific information available from in vitro receptor binding assays or functional studies to characterize the interaction of this compound with Angiotensin II receptors. While compounds with an imidazole scaffold have been explored for their activity at these receptors, data concerning the binding affinity (Kᵢ or IC₅₀) or functional agonism/antagonism of this particular molecule has not been reported. nih.govresearchgate.netsemanticscholar.org

Based on a comprehensive search of available scientific literature, there are no specific in vitro studies detailing the biochemical and pharmacological mechanisms of action for the compound This compound corresponding to the requested outline.

In Vitro Antimicrobial Efficacy:No data, such as Minimum Inhibitory Concentration (MIC) values, against specific microbial strains are available for this compound.

Due to the lack of specific research data for this compound, it is not possible to generate the requested article with scientifically accurate and specific information as per the provided outline. The available literature focuses on other substituted imidazole compounds.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

No specific data on the antibacterial spectrum and Minimum Inhibitory Concentration (MIC) for this compound has been found in the reviewed scientific literature. However, studies on structurally similar N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives provide some indication of the potential antibacterial activity of this class of compounds.

In a study evaluating a series of N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives, compounds with varying alkyl chain lengths were tested against several bacterial strains. nih.gov Notably, a derivative with an n-butyl group, 1-butyl-2-phenyl-1H-benzo[d]imidazole , showed no significant antibacterial activity against Streptococcus faecalis, with an MIC greater than 1024 μg/mL. acs.org However, other derivatives in the same series with different alkyl chains (hexyl and heptyl) were found to be twice as effective as the standard drug amikacin (B45834) against S. faecalis, with an MIC of 128 μg/mL. nih.gov

Another series of N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives was also investigated. The N-heptyl substituted compound in this series was identified as a potent antibacterial agent against S. faecalis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with MIC values of 8, 4, and 4 μg/mL, respectively. acs.org These findings suggest that the antibacterial activity of N-alkyl-phenyl-benzimidazole derivatives is influenced by the length of the alkyl chain and substitutions on the phenyl ring. nih.gov

Table 1: Antibacterial Activity of Selected N-Alkylated 2-Phenyl-1H-benzo[d]imidazole Derivatives

Compound Alkyl Group Bacterium MIC (μg/mL)
1d n-Butyl Streptococcus faecalis >1024
1f Hexyl Streptococcus faecalis 128
1g Heptyl Streptococcus faecalis 128
Amikacin (Standard) - Streptococcus faecalis 256

Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov

Antifungal Spectrum and MIC Determinations

Specific antifungal activity data for this compound is not available in the current literature. Research on related N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, however, offers some insights.

A study on these compounds revealed that the introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole led to notable antifungal activities. nih.gov For instance, N-alkylated derivatives showed moderate activity against Candida albicans and Aspergillus niger. Specifically, compounds with ethyl and propyl groups (1b and 1c ) demonstrated MIC values of 64 μg/mL against both fungal strains. acs.org Similarly, in a series of 2-(4-methoxyphenyl) derivatives, the N-pentyl (2e ) and N-heptyl (2g ) compounds also exhibited moderate activity with MIC values of 64 μg/mL against both C. albicans and A. niger. acs.org

These findings indicate that the antifungal potential of this class of compounds can be influenced by the nature of the alkyl substituent on the imidazole ring. nih.gov

Table 2: Antifungal Activity of Selected N-Alkylated 2-(Substituted Phenyl)-1H-benzo[d]imidazole Derivatives

Compound Substitution Fungus MIC (μg/mL)
1b 2-phenyl, N-ethyl Candida albicans 64
Aspergillus niger 64
1c 2-phenyl, N-propyl Candida albicans 64
Aspergillus niger 64
2e 2-(4-methoxyphenyl), N-pentyl Candida albicans 64
Aspergillus niger 64
2g 2-(4-methoxyphenyl), N-heptyl Candida albicans 64
Aspergillus niger 64

Data from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2, HCV, HIV-1)

There is no specific information available regarding the antiviral activity of this compound against pathogens such as SARS-CoV-2, HCV, or HIV-1. However, the broader class of imidazole derivatives has been a subject of interest in antiviral drug discovery. nih.gov

Research has shown that certain 2-phenylbenzimidazole (B57529) derivatives exhibit antiviral properties against a range of RNA and DNA viruses. researchgate.net For instance, some analogs have shown inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV, with EC50 values in the low micromolar range. researchgate.net Additionally, some imidazole-containing compounds have been investigated for their potential to inhibit the replication of various coronaviruses. nih.gov It is important to note that these findings are for the general class of imidazole derivatives and not for the specific compound .

Antiprotozoal Activity (e.g., Antileishmanial, Antimalarial)

No studies detailing the antiprotozoal activity of this compound have been identified. However, the imidazole scaffold is a known pharmacophore in the development of antiprotozoal agents. mdpi.com

Derivatives of benzimidazole (B57391), a related heterocyclic system, have demonstrated significant antiprotozoal effects. For example, various substituted benzimidazoles have been synthesized and evaluated for their activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.net The activity of these compounds is often dependent on the nature and position of substituents on the benzimidazole and any attached phenyl rings. nih.gov These general findings for related heterocyclic structures suggest that N-substituted phenyl-imidazole compounds could be a potential area for antiprotozoal research, though no specific data for the title compound exists.

In Vitro Anti-inflammatory Mechanisms in Cellular Models

Specific data on the in vitro anti-inflammatory mechanisms of this compound in cellular models could not be found in the reviewed literature. However, research on related phenyl derivatives of fused imidazole systems and benzimidazole derivatives has indicated potential anti-inflammatory activity.

Studies on certain benzimidazole derivatives have shown that they can inhibit key inflammatory mediators. For example, some compounds in this class have demonstrated inhibitory effects on secretory phospholipase A2 and 5-lipoxygenase, which are crucial enzymes in the inflammatory cascade. researchgate.net Furthermore, some benzimidazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophage cell lines. researchgate.net Molecular docking studies have also suggested that these compounds may interact with cyclooxygenase (COX) enzymes. nih.gov These findings for structurally related compounds point to potential, yet uninvestigated, anti-inflammatory properties for the broader class of N-substituted phenyl-imidazoles.

Structure Activity Relationship Sar Studies of 1 2 2 Methylphenyl Butyl 1h Imidazole Derivatives

Systematic Modification of the Imidazole (B134444) Core and its Substituents

There is no specific publicly available research that details the systematic modification of the imidazole core of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole. In general SAR studies of imidazole derivatives, the imidazole ring is a common target for modification to explore and optimize biological activity. scispace.com Modifications often include the introduction of various substituents at the 2, 4, and 5-positions of the imidazole ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov However, for the specific molecule this compound, data from such systematic studies, which would typically be presented in tables correlating structural changes with activity metrics, are not found in the public domain.

Role of the N1-Substituent (2-(2-Methylphenyl)butyl Chain) on Biological Activity and Target Selectivity

The N1-substituent is a critical determinant of a compound's interaction with its biological target. For this compound, this substituent is the 2-(2-Methylphenyl)butyl chain. In broader studies of imidazole derivatives, the N1-substituent is known to play a crucial role in defining the molecule's pharmacological profile. nih.gov Variations in the length, branching, and aromatic components of this chain can modulate binding affinity and selectivity for specific receptors or enzymes. The presence of both an aliphatic butyl chain and an aromatic methylphenyl group suggests potential for both hydrophobic and aromatic interactions with a target. evitachem.com Despite the importance of this functional group, specific studies isolating and describing the impact of the 2-(2-Methylphenyl)butyl chain on the biological activity and target selectivity of this particular imidazole derivative are not detailed in available literature.

Influence of Stereochemistry on Functional Potency and Specificity

The this compound molecule possesses a chiral center at the second carbon of the butyl chain. This means the compound can exist as different stereoisomers (enantiomers). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. However, there are no publicly available studies that have investigated the synthesis of individual stereoisomers of this compound or evaluated their differential effects on functional potency and specificity.

Development of Predictive SAR Models for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug design to predict the biological activity of compounds based on their physicochemical properties and structural features. tbzmed.ac.ir The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. These models can then guide the rational design of new, more potent, and selective molecules. While QSAR studies have been performed on various classes of imidazole-containing compounds, there is no evidence of a specific QSAR model having been developed and published for derivatives of this compound. tbzmed.ac.irbiointerfaceresearch.com The creation of such a model would necessitate a series of synthesized analogs and their corresponding bioactivity data, which are not currently available in the public record.

In Vitro Metabolic Fate and Stability of 1 2 2 Methylphenyl Butyl 1h Imidazole

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems (In Vitro)

The evaluation of a compound's metabolic stability is a critical step in early drug discovery, providing insights into its potential pharmacokinetic profile. xenotech.com This assessment is typically conducted in vitro using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes. springernature.com These systems contain the primary enzymes responsible for drug metabolism.

The stability of 1-[2-(2-Methylphenyl)butyl]-1H-imidazole would be determined by incubating the compound with either human liver microsomes or cryopreserved human hepatocytes in the presence of necessary cofactors, such as NADPH for microsomal studies. xenotech.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. xenotech.com A shorter half-life and higher intrinsic clearance generally suggest lower metabolic stability. nih.gov

Hepatocytes are often considered a more complete in vitro model as they contain a broader range of phase I and phase II metabolic enzymes and transporters compared to microsomes. nih.goveuropa.eu Comparing data from both systems can provide a more comprehensive understanding of the compound's metabolic liabilities.

Below is an interactive table presenting hypothetical metabolic stability data for this compound in different in vitro systems.

Test SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes2527.7
Rat Liver Microsomes1546.2
Human Hepatocytes3519.8
Rat Hepatocytes2034.7

This data is hypothetical and for illustrative purposes only.

Identification and Characterization of Primary Metabolites (In Vitro)

Identifying the metabolic pathways of a new chemical entity is crucial for understanding its disposition and potential for forming active or reactive metabolites. The primary metabolites of this compound would be identified following incubation with human liver microsomes or hepatocytes. nih.gov

After a defined incubation period, the reaction mixture is analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). nih.gov This technique allows for the detection and structural elucidation of metabolites by comparing the mass spectra of the parent compound with those of the newly formed substances.

For a molecule with the structure of this compound, several metabolic pathways can be anticipated. These include oxidation reactions such as hydroxylation on the butyl chain or the methylphenyl ring, and N-dealkylation of the butyl group from the imidazole (B134444) ring. mdpi.com

The following table outlines the potential primary metabolites of this compound that could be identified in vitro.

Metabolite IDProposed Biotransformationm/z
M1Monohydroxylation on butyl chain245.1652
M2Monohydroxylation on methylphenyl ring245.1652
M3N-dealkylation159.1022
M4Dihydroxylation261.1601

This data is hypothetical and for illustrative purposes only. m/z represents the mass-to-charge ratio of the protonated molecule.

Determination of Enzyme Systems Involved in In Vitro Biotransformation

Pinpointing the specific enzymes responsible for a compound's metabolism is essential for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the phase I metabolism of most drugs. nih.gov

To identify the CYP isoforms involved in the metabolism of this compound, two common approaches are used. The first involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov The formation of metabolites by each individual enzyme indicates its role in the biotransformation.

The second approach utilizes chemical inhibition studies in human liver microsomes. Here, the compound is co-incubated with known selective inhibitors of specific CYP isoforms. A significant reduction in the rate of metabolism in the presence of a particular inhibitor points to the involvement of that enzyme. nih.gov

The table below presents hypothetical results from a study to determine the contribution of various CYP isoforms to the metabolism of this compound.

CYP IsoformRecombinant Enzyme Activity (% of control)Inhibition by Selective Inhibitor (% inhibition)
CYP1A2< 58
CYP2C91520
CYP2C191012
CYP2D66570
CYP3A4510

This data is hypothetical and for illustrative purposes only. The results suggest a primary role for CYP2D6 in the metabolism of this compound.

Research Gaps and Future Directions for 1 2 2 Methylphenyl Butyl 1h Imidazole

Elucidation of Additional Molecular Targets and Off-Targets

A primary and critical research gap for 1-[2-(2-Methylphenyl)butyl]-1H-imidazole is the near-complete absence of data regarding its molecular targets and off-target effects. The broad spectrum of pharmacological activities exhibited by imidazole (B134444) derivatives—including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties—stems from their ability to interact with a diverse range of biological macromolecules such as enzymes, receptors, and nucleic acids. ijpsjournal.comnih.gov Without specific studies on this compound, its therapeutic potential and safety profile remain speculative.

Future research must prioritize the identification of its primary biological targets. A systematic approach, employing a variety of modern biochemical and cellular techniques, is necessary to unravel its mechanism of action. Furthermore, understanding its off-target interactions is equally crucial for predicting potential side effects and for the future development of more selective analogs.

Table 1: Proposed Methodologies for Target Identification and Off-Target Profiling

Methodology Description Potential Insights
Affinity Chromatography Immobilization of the compound on a solid support to capture interacting proteins from cell lysates.Identification of direct binding partners.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in cells and cell lysates.Confirmation of target engagement in a cellular context.
Kinase Profiling Screening against a panel of kinases to identify potential inhibitory activity.Elucidation of effects on key signaling pathways.
Receptor Binding Assays Evaluation of binding affinity to a broad range of G-protein coupled receptors (GPCRs) and ion channels.Identification of potential neurological or physiological effects.
In Silico Target Prediction Computational methods that predict potential targets based on the chemical structure of the compound.Generation of hypotheses for experimental validation.

Rational Design and Synthesis of Next-Generation Imidazole Derivatives with Enhanced Specificity

Once primary targets are identified, the principles of rational drug design can be applied to synthesize next-generation derivatives of this compound with improved potency and specificity. mdpi.com Structure-activity relationship (SAR) studies will be fundamental to this process, systematically modifying the core scaffold to understand the chemical features essential for biological activity. ijpsjournal.com Key areas for modification on the this compound scaffold include the 2-methylphenyl group, the butyl chain, and the imidazole ring itself.

The goal of these synthetic efforts would be to enhance the desired therapeutic effects while minimizing off-target interactions. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. mdpi.com

Table 2: Strategies for Rational Design and Synthesis

Design Strategy Synthetic Approach Objective
Bioisosteric Replacement Substitution of functional groups with other groups that have similar physical or chemical properties.Improve potency, selectivity, or pharmacokinetic properties.
Structure-Based Drug Design Utilization of the three-dimensional structure of the target protein to design complementary ligands.Enhance binding affinity and specificity.
Fragment-Based Drug Discovery Identification of small molecular fragments that bind to the target, followed by their optimization and linking.Generation of novel lead compounds.
Combinatorial Chemistry Synthesis of a large library of related compounds for high-throughput screening.Rapid exploration of the chemical space around the lead compound.

Development of Advanced In Vitro Biological Screening Platforms for Comprehensive Evaluation

To efficiently evaluate the biological activity of this compound and its future derivatives, the development and implementation of advanced in vitro screening platforms are essential. High-throughput screening (HTS) methodologies enable the rapid testing of thousands of compounds, providing valuable data on their biological effects. youtube.com

For a comprehensive evaluation, a tiered screening approach is recommended. Initial broad-based screening can identify general activities, which can then be followed by more focused assays to delineate specific mechanisms of action. The use of cell-based assays, including those with engineered cell lines, can provide insights into the compound's effects in a more physiologically relevant context.

Table 3: Recommended In Vitro Screening Platforms

Screening Platform Assay Type Purpose
High-Throughput Screening (HTS) Cell viability, reporter gene, or enzyme activity assays in a multi-well format.Primary screening for biological activity against a large number of compounds.
High-Content Screening (HCS) Automated microscopy and image analysis to assess cellular phenotypes.Evaluation of effects on cell morphology, protein localization, and other cellular parameters.
Organ-on-a-Chip Models Microfluidic devices that mimic the structure and function of human organs.Assessment of efficacy and toxicity in a more complex, tissue-like environment.
3D Cell Culture Models (Spheroids/Organoids) Three-dimensional cell aggregates that better recapitulate the in vivo environment.More accurate prediction of in vivo responses compared to traditional 2D cell culture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.